molecular formula C9H6ClIN2O B2410681 4-Chloro-6-iodo-7-methoxyquinazoline CAS No. 1172851-61-4

4-Chloro-6-iodo-7-methoxyquinazoline

Cat. No. B2410681
CAS RN: 1172851-61-4
M. Wt: 320.51
InChI Key: VGUHUPXWUUVYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the linear formula C9H6ClIN2O . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 4-Chloro-6-iodo-7-methoxyquinazoline derivatives are synthesized for various chemical studies, including understanding their structural properties. For instance, a study on the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple chemical processes such as substitution, nitration, reduction, cyclization, and chlorination demonstrates the complex chemical synthesis processes involved in creating such compounds (Wang et al., 2015).

Biological Activity and Potential Therapeutic Applications

  • Research has been conducted on the biological activities and potential therapeutic applications of this compound derivatives. For example, studies on compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline revealed that they act as effective inhibitors in the proliferation of lung cancer cell lines, demonstrating their potential in cancer therapy (Cai et al., 2019).

Antitumor Activity

  • Several studies have focused on synthesizing and characterizing this compound derivatives to explore their antitumor activities. These studies often involve synthesizing various derivatives and testing their efficacy in inhibiting tumor cell growth, such as in breast cancer cell lines (Ouyang, 2012).

Molecular Docking and Quantum Chemical Calculations

  • Research on this compound includes detailed analytical studies involving molecular docking and quantum chemical calculations. These studies aim to understand the molecular interactions, stability arising from hyper-conjugative interactions, and charge delocalization, providing insights into the chemical and physical properties of these compounds (Murugavel et al., 2017).

Synthesis for Tubulin-Polymerization Inhibition

  • Some derivatives of this compound have been synthesized and characterized for their potential role in tubulin-polymerization inhibition, targeting specific sites such as the colchicine site. This is significant in the context of developing novel therapeutic agents for cancer treatment (Wang et al., 2014).

Drug Discovery and Development

  • The compound has been utilized in drug discovery, especially in the synthesis of novel quinazoline derivatives with potential antitumor activities. Such studies contribute significantly to the development of new drugs for treating various cancers (Chandregowda et al., 2009).

Safety and Hazards

4-Chloro-6-iodo-7-methoxyquinazoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

As for future directions, 4-Chloro-6-iodo-7-methoxyquinazoline is primarily used for research and development purposes . Its potential applications in various fields are subject to ongoing research.

properties

IUPAC Name

4-chloro-6-iodo-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUHUPXWUUVYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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